The Pyrrolo[2,3-d]pyrimidin-4-one Scaffold: A Privileged Core in Kinase Inhibition
The Pyrrolo[2,3-d]pyrimidin-4-one Scaffold: A Privileged Core in Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Prominent Heterocycle in Drug Discovery
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows molecules built on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][3] This inherent characteristic has rendered the pyrrolo[2,3-d]pyrimidine framework a "privileged scaffold," leading to the development of several approved drugs and a multitude of candidates in clinical trials for diseases ranging from cancer to inflammatory disorders.[1]
While the specific compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively documented in publicly available scientific literature, this guide will delve into the fundamental basic properties of its core structure, the 7H-pyrrolo[2,3-d]pyrimidin-4-one system. We will explore its physicochemical characteristics, general synthetic strategies, and its profound impact on the field of kinase inhibition, providing insights applicable to the broader class of 2-amino substituted derivatives.
Core Physicochemical Properties: A Foundation for Drug Design
Understanding the intrinsic properties of the parent scaffold is paramount for any drug discovery program. The 7H-pyrrolo[2,3-d]pyrimidin-4-one core and its key synthetic intermediates possess distinct characteristics that influence their handling, reactivity, and ultimately, the pharmacokinetic profile of their derivatives.
| Property | 7H-pyrrolo[2,3-d]pyrimidin-4-one | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₆H₅N₃O | C₆H₄ClN₃ |
| Molecular Weight | 135.12 g/mol | 153.57 g/mol [4] |
| Appearance | Light gray to brown solid[5] | Light-colored to off-white crystalline solid[4] |
| Melting Point | 345-348 °C[5] | 170–175 °C[4] |
| Boiling Point | 392.9 °C at 760 mmHg (Predicted)[5] | Decomposes before boiling[4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO)[6] | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water[4] |
| Stability | Sensitive to moisture and light[5] | Stable under normal storage conditions, but sensitive to strong acids, bases, or prolonged exposure to moisture[4] |
Data compiled from multiple sources.[4][5][6]
The high melting point of the parent oxo-scaffold suggests strong intermolecular interactions in the solid state. Chlorination at the 4-position, a crucial step for introducing diversity, significantly alters the molecule's properties, making it more amenable to nucleophilic substitution reactions.[4] The sensitivity of these compounds to moisture and strong acids or bases is a critical consideration during synthesis, purification, and storage.[4]
Synthetic Strategies: Building the Pyrrolo[2,3-d]pyrimidine Core
The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be approached through various synthetic routes. A common and versatile method involves the initial construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring. Alternatively, a pre-formed pyrimidine can be used as a template for the subsequent formation of the pyrrole ring.
A widely employed strategy for creating derivatives at the 4-position, such as the titular 2-morpholino compound, involves the synthesis of the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a linchpin for introducing a wide range of nucleophiles, including amines, to generate libraries of substituted analogs.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines a general procedure for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one, a key step in the synthesis of many biologically active derivatives.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-diisopropylethylamine (DIPEA)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the complete addition of DIPEA, warm the reaction mixture to 50°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralization: Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]
Causality Behind Experimental Choices:
-
The use of POCl₃ is a standard method for converting hydroxylated pyrimidines and related heterocycles to their chloro-derivatives, which are excellent electrophiles for subsequent nucleophilic aromatic substitution reactions.
-
DIPEA, a non-nucleophilic base, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
The careful quenching on ice and subsequent neutralization are critical steps to control the exothermic reaction and prevent the hydrolysis of the desired 4-chloro product back to the starting material.[7]
Caption: General synthesis workflow for 4-amino-pyrrolo[2,3-d]pyrimidines.
Biological Properties: A Scaffold for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site.[1][3] This interaction anchors the inhibitor, allowing for various substituents on the scaffold to extend into other regions of the active site, thereby conferring potency and selectivity.
Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [8]
-
Janus Kinases (JAKs)
-
Colony-Stimulating Factor 1 Receptor (CSF1R)
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for most pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The nitrogen atoms in the pyrimidine ring and the pyrrole N-H group often act as hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the hinge region of the kinase domain. This effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Signaling Pathway Inhibition: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][10] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[9] Pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For kinase inhibitors, key areas of modification include:
-
C2-Position: Introduction of small to medium-sized groups, such as a morpholino group, can influence solubility and interactions with the solvent-exposed region of the ATP-binding pocket.
-
C4-Position: This position is critical for establishing interactions in the hydrophobic region of the kinase active site. Aromatic and heteroaromatic substituents are commonly employed here to achieve high potency.
-
N7-Position: The pyrrole nitrogen can be substituted to modulate physicochemical properties and to probe for additional interactions within the active site.
Conclusion and Future Directions
The 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core represents a versatile and highly valuable scaffold in the design of targeted therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have cemented its place as a privileged structure in medicinal chemistry. A deep understanding of its basic properties, synthetic routes, and structure-activity relationships is essential for the rational design of the next generation of inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31. [Link]
-
K, S., & C, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Wikipedia. (2024). Epidermal growth factor receptor. In Wikipedia. [Link]
-
Musumeci, F., Sanna, M., Grossi, G., Brullo, C., Fallacara, A. L., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059–2085. [Link]
-
Alotaibi, A. A., Alanazi, M. M., Rahman, A. F. M. M., Al-Warhi, T., Al-Agamy, M. H. M., Al-Dies, A. M., ... & El-Sayed, M. A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Musumeci, F., Sanna, M., Grossi, G., Brullo, C., Fallacara, A. L., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. [Link]
-
Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Home Sunshine Pharma. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. patents.justia.com [patents.justia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
